

# Efficacy of Thiodiglycolic acid-based drug delivery systems versus alternatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thiodiglycolic acid*

Cat. No.: *B1683132*

[Get Quote](#)

## A Comparative Guide to Thiodiglycolic Acid-Based Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the quest for more efficient, targeted, and patient-compliant therapeutic systems is perpetual. **Thiodiglycolic acid** (TGA) has emerged as a promising ligand for modifying polymers to create advanced drug delivery vehicles. This guide provides a comprehensive comparison of TGA-based systems against prominent alternatives, including liposomes and other polymeric nanoparticles. The evaluation is supported by experimental data, detailed methodologies, and visual representations of key processes to aid in research and development decisions.

## Overview of Thiodiglycolic Acid-Based Systems

**Thiodiglycolic acid**, with its thiol and carboxylic acid functionalities, serves as an excellent linker for conjugating to polymers such as chitosan and gellan gum. The introduction of thiol groups to these polymers, a process known as thiolation, significantly enhances their mucoadhesive properties. This is primarily due to the formation of covalent disulfide bonds with cysteine-rich mucins in the mucosal layers, leading to prolonged residence time and improved drug absorption at the site of administration.[\[1\]](#)[\[2\]](#)

## Comparative Performance Analysis

The efficacy of a drug delivery system is a multifactorial equation involving its ability to encapsulate a therapeutic agent, control its release, and deliver it to the target site with high bioavailability. This section compares TGA-based systems with liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles, two of the most widely studied drug delivery platforms.

## Physicochemical Properties and Drug Loading

The physicochemical characteristics of nanoparticles, such as particle size, surface charge (zeta potential), and drug loading capacity, are critical determinants of their *in vivo* behavior and therapeutic efficacy. The following table summarizes a comparative analysis of these parameters for different drug delivery systems.

| Drug Delivery System                                           | Drug                    | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|----------------------------------------------------------------|-------------------------|--------------------|---------------------|------------------------------|------------------|-----------|
| Thiolated Chitosan Nanoparticles                               | Letrozole               | 60 - 80            | -                   | -                            | -                | [3]       |
| Chitosan-Coated Liposomes                                      | Letrozole               | 155                | -40.0               | >90                          | -                | [3]       |
| Conventional Liposomes                                         | Letrozole               | 112                | -48.9               | >90                          | -                | [3]       |
| PLGA Nanoparticles                                             | Capecitabine            | 144                | -14.8               | 88.4                         | 16.98            | [4]       |
| Chitosan-Coated Liposomes                                      | Triamcinolone Acetonide | -                  | + (highly positive) | 74                           | -                | [2]       |
| Conventional Liposomes                                         | Triamcinolone Acetonide | -                  | -                   | -                            | -                | [2]       |
| Cholic Acid-Grafted Thiolated Chitosan-Enveloped Nanoliposomes | Azathioprine            | $245 \pm 15.6$     | $+22.4 \pm 0.58$    | -                            | -                | [5]       |
| Non-enveloped                                                  | Azathioprine            | $165.7 \pm 12.3$   | $-21.8 \pm 0.14$    | -                            | -                | [5]       |

Nanoliposo  
mes

---

Note: “-” indicates data not available in the cited sources.

## Drug Release Kinetics

The rate and mechanism of drug release are pivotal for maintaining therapeutic drug concentrations over a desired period. Thiolated polymer-based systems often exhibit sustained release profiles due to the strong mucoadhesion and the formation of a cross-linked polymer matrix.

A study on letrozole-loaded thiolated chitosan-dextran sulfate nanoparticles demonstrated significantly sustained release of the drug, suggesting their potential for prolonged therapeutic effect in breast cancer therapy. In comparison, PLGA nanoparticles are well-known for their tunable degradation rates, which allow for controlled drug release over periods ranging from days to months.<sup>[6][7][8]</sup> The release kinetics from PLGA nanoparticles typically follow a biphasic pattern with an initial burst release followed by a slower, sustained release phase governed by diffusion and polymer erosion.<sup>[6][8]</sup> Liposomes can also be engineered for sustained release, with drug release being influenced by the lipid composition, membrane fluidity, and the presence of surface modifications like PEGylation.

## Bioavailability and In Vivo Efficacy

The enhanced mucoadhesion of TGA-based systems directly translates to improved bioavailability for orally administered drugs. By prolonging the contact time with the intestinal mucosa, these systems increase the absorption of the encapsulated drug. For instance, cholic acid-grafted thiolated chitosan-enveloped nanoliposomes demonstrated a 6-fold enhanced oral bioavailability of azathioprine compared to an azathioprine suspension.<sup>[5]</sup> Similarly, liposomes coated with thiolated chitosan have been shown to enhance the oral delivery of peptides in rats.<sup>[9]</sup>

In contrast, the bioavailability of drugs delivered via conventional liposomes and PLGA nanoparticles can be limited by factors such as rapid clearance by the reticuloendothelial system (RES) and degradation in the gastrointestinal tract. However, surface modifications with

polymers like polyethylene glycol (PEG) can help overcome these challenges by creating a "stealth" effect, prolonging circulation time and improving drug accumulation at the target site.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of the discussed drug delivery systems.

### Synthesis of Thiolated Chitosan Nanoparticles

Materials: Chitosan, **Thiodiglycolic acid** (TGA), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Acetic acid, Sodium tripolyphosphate (TPP), and the drug to be encapsulated.

Protocol:

- Thiolation of Chitosan:
  - Dissolve chitosan in a 1% acetic acid solution.
  - Activate the carboxylic acid groups of TGA using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
  - Add the activated TGA solution to the chitosan solution and stir for a specified period (e.g., 12-24 hours) at room temperature.
  - Purify the thiolated chitosan by dialysis against acidic water and then deionized water, followed by lyophilization.
- Preparation of Drug-Loaded Nanoparticles:
  - Dissolve the thiolated chitosan in an aqueous acidic solution.
  - Disperse the drug in the thiolated chitosan solution.
  - Prepare a solution of TPP in deionized water.
  - Add the TPP solution dropwise to the chitosan-drug mixture under constant stirring.

- Nanoparticles will form spontaneously via ionic gelation.
- Continue stirring for a defined period (e.g., 30 minutes) to allow for stabilization of the nanoparticles.
- Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.[\[3\]](#)

## Preparation of Drug-Loaded Liposomes

Materials: Phospholipids (e.g., DSPC, DPPC), Cholesterol, Organic solvent (e.g., chloroform/methanol mixture), Hydration buffer (e.g., phosphate-buffered saline, PBS), and the drug to be encapsulated.

Protocol:

- Lipid Film Hydration:
  - Dissolve the phospholipids and cholesterol in the organic solvent in a round-bottom flask.
  - If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
  - Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
  - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.  
[\[10\]](#)[\[11\]](#)
- Hydration and Vesicle Formation:
  - Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).  
[\[10\]](#)  
[\[12\]](#)
- Size Reduction (Extrusion):

- To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated for an odd number of passes (e.g., 11-21 times).[10][12]
- Purification:
  - Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.[10]

## Formulation of PLGA Nanoparticles

Materials: Poly(lactic-co-glycolic acid) (PLGA), Organic solvent (e.g., acetone, dichloromethane), Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA)), and the drug to be encapsulated.

Protocol (Emulsion-Solvent Evaporation Method):

- Organic Phase Preparation:
  - Dissolve the PLGA and the hydrophobic drug in the organic solvent.[4][13]
- Emulsification:
  - Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
  - Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[13][14]
- Solvent Evaporation:
  - Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA nanoparticles.[4][13]
- Nanoparticle Collection:
  - Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.[4]

## In Vitro Drug Release Study

Protocol (Dialysis Bag Method):

- Disperse a known amount of the drug-loaded nanoparticle formulation in a specific volume of release medium (e.g., PBS, pH 7.4).
- Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO).
- Immerse the sealed dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
- Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the cumulative percentage of drug released over time.[\[4\]](#)

## Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved, this section provides diagrams generated using the DOT language for key signaling pathways and experimental workflows.

## Cellular Uptake of Nanoparticles

The following diagram illustrates the primary endocytic pathways involved in the cellular uptake of nanoparticles.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pharmaexcipients.com](http://pharmaexcipients.com) [pharmaexcipients.com]
- 2. [mdpi.com](http://mdpi.com) [mdpi.com]
- 3. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 4. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholic Acid-Grafted Thiolated Chitosan-Enveloped Nanoliposomes for Enhanced Oral Bioavailability of Azathioprine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes coated with thiolated chitosan enhance oral peptide delivery to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.2. Preparation of Drug-Loaded Liposomes [bio-protocol.org]
- 11. [eijppr.com](http://eijppr.com) [eijppr.com]
- 12. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 13. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 14. Microfluidic-assisted preparation of PLGA nanoparticles for drug delivery purposes: experimental study and computational fluid dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Thiodiglycolic acid-based drug delivery systems versus alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683132#efficacy-of-thiodiglycolic-acid-based-drug-delivery-systems-versus-alternatives>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)